(2-Aminoethyl)naphthalimide
Overview
Description
(2-Aminoethyl)naphthalimide is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
DNA Targeting and Anticancer Applications
(2-Aminoethyl)naphthalimide derivatives have been extensively explored for their applications in targeting DNA, serving as anticancer agents, and for fluorescent cellular imaging. These compounds have shown promising results in clinical trials, leveraging their cytotoxic effects against cancer cells while enabling the visualization of cellular processes without additional staining. Their mechanism of action often involves binding to biomolecules, which can be monitored through changes in fluorescence, making them valuable tools for both therapeutic and diagnostic purposes (Banerjee et al., 2013).
Sensing and Imaging Applications
Naphthalimide-based compounds, including those with this compound structures, have been developed as chemosensors for various ions and molecules. Their high fluorescence quantum yield and large Stokes shift make them ideal for sensing applications. These sensors can detect anions in both organic and aqueous solutions and have been integrated into polymeric networks for diverse sensing applications. Moreover, they have been utilized in bioimaging to visualize cellular components and processes, offering a non-invasive means to study biological systems in real-time (Duke et al., 2010).
Photophysical Properties and Solvent Interaction
The photophysical properties of this compound derivatives can be finely tuned by modifying their chemical structure, particularly through interactions with solvents and cations. These interactions can lead to fluorescence switching, where the fluorescence emission can be turned "on" or "off" depending on the solvent polarity or the presence of metal ions. This property is particularly useful for developing responsive materials and sensors that can detect specific environmental changes (Poteau et al., 2000).
Mechanism of Action
Target of Action
(2-Aminoethyl)naphthalimide, a derivative of 1,8-Naphthalimide, has been widely used as a fluorescent molecule in biological, chemical, and medical fields . The primary targets of this compound are DNA molecules . It has a binding capability to DNA and exhibits anticancer activities along with high stability under physiological conditions .
Mode of Action
The mode of action of this compound involves both covalent adduct formation via the hydrolyzed Ru–Cl bond and non-covalent intercalation binding through planar naphthalimide moieties . The compound shows enhanced photo-cytotoxicity under low-power blue LED light irradiation mediated by singlet oxygen (^1O_2), thereby acting as potential photodynamic therapy (PDT) agents .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of semi-stable radical anion species via photo-induced electron transfer from carboxylate to the naphthalimide derivative . This generation of naphthalimide-based radical anion species contributes to the development of sophisticated detection systems specific for carboxylate .
Pharmacokinetics
It’s known that the compound shows high solubility in polar solvents . This property can significantly impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action involve damaging the nuclear DNA for PDT effects . Fluorescence microscopy studies reveal that luminescent complexes preferentially localize in both the lysosomes and nucleus . Due to enhanced lipophilicity of the compound, it shows higher internalization into cells .
Action Environment
The action of this compound is influenced by environmental factors such as pH and solvent type . The compound shows high stability and various fluorescence properties under different conditions . These unique features, long emission wavelength, high solubility, and high stability in different pH media, allow this compound to be used as an excellent labeling reagent in the biological system .
Biochemical Analysis
Biochemical Properties
(2-Aminoethyl)naphthalimide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely based on photo-induced electron transfer from a carboxy group . This leads to the generation of semi-stable radical anion species .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s unique photophysical properties allow it to generate semi-stable radical anion species by photo-induced electron transfer , which can influence various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses . This mechanism of action allows this compound to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. The compound’s stability and various fluorescence properties under different conditions make it a valuable tool in biochemical analysis .
Properties
IUPAC Name |
2-(2-aminoethyl)benzo[de]isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-7-8-16-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(16)18/h1-6H,7-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWZPYPLFLUCCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162265-51-2 | |
Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162265512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.